molecular formula C19H25N5O3 B2404996 8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 797775-47-4

8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2404996
CAS RN: 797775-47-4
M. Wt: 371.441
InChI Key: YOGHBWVJVKFAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compound 7 exhibits significant antitumor activity against various cancer cell lines. It has been particularly effective against hepatocellular carcinoma (HepG2) cells, demonstrating strong cytotoxic effects. Researchers have explored its potential as a novel chemotherapeutic agent due to its selective toxicity towards cancer cells .

Antioxidant Properties

The compound displays potent antioxidant activity, as evidenced by its ability to scavenge free radicals. Its radical-scavenging capacity makes it a promising candidate for combating oxidative stress-related diseases .

ABTS Radical Scavenging

Compound 7 has shown remarkable ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging activity. This property contributes to its overall antioxidant potential .

Anti-Inflammatory Effects

Researchers have observed anti-inflammatory effects of compound 7. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .

Molecular Docking Studies

Through molecular docking simulations, compound 7 was found to interact favorably with specific amino acid residues in target proteins. Notably, it forms stable hydrogen bonds within binding pockets, suggesting potential therapeutic applications .

Heterocyclic Chemistry

Compound 7 serves as a valuable building block for heterocyclic compounds. Its unique structure allows for diverse modifications, leading to the synthesis of novel derivatives with varied properties .

properties

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(18(21-16)20-11-13-27-3)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGHBWVJVKFAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.